

physical and chemical properties of Epelmycin C

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Epelmycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin C is a member of the epelmycin family of antibiotics, which are classified under the broader category of anthracyclines. These compounds are typically secondary metabolites produced by various species of Streptomyces bacteria. While specific research on **Epelmycin C** is limited, its structural similarity to other epelmycins, such as Epelmycin A, suggests it shares the characteristic tetracyclic anthraquinone backbone linked to a sugar moiety. Anthracyclines are a cornerstone of cancer chemotherapy, and thus, **Epelmycin C** holds potential as a subject for further investigation in drug discovery and development. This guide provides a comprehensive overview of the known and inferred physical and chemical properties of **Epelmycin C**, detailed experimental protocols for its study, and an exploration of its likely biological mechanism of action.

Physical and Chemical Properties

Direct experimental data for the physical and chemical properties of **Epelmycin C** are not extensively available in peer-reviewed literature. The following tables summarize the available information, with some properties inferred from closely related compounds and the general characteristics of anthracyclines.



Core Physicochemical Data

Property	Value	Source/Comment
CAS Number	107807-23-8	Commercial Supplier Data
Molecular Formula	C36H45NO14	Commercial Supplier Data
Molecular Weight	715.74 g/mol	Commercial Supplier Data
Appearance	Likely a colored solid (characteristic of anthracyclines)	Inferred
Melting Point	Not available	-
Solubility	Expected to be soluble in organic solvents like methanol, chloroform, and DMSO. Limited solubility in water.	Inferred from general anthracycline properties.
Density	1.5 g/cm³ (Predicted)	Commercial Supplier Data
Boiling Point	803.2°C at 760 mmHg (Predicted)	Commercial Supplier Data
Refractive Index	1.661 (Predicted)	Commercial Supplier Data

Postulated Spectral Data

The following spectral characteristics are predicted for **Epelmycin C** based on the known spectroscopic properties of anthracyclines.[1][2]



Spectroscopic Technique	Expected Characteristics
UV-Visible Spectroscopy	Anthracyclines typically exhibit characteristic absorption maxima in the UV-visible region. For instance, doxorubicin and daunorubicin show a maximum absorption around 480-490 nm.[2] Similar absorption patterns are expected for Epelmycin C.
Infrared (IR) Spectroscopy	The IR spectrum is expected to show characteristic absorption bands for various functional groups present in the molecule, including hydroxyl (-OH), carbonyl (C=O) of the quinone and ester, and glycosidic C-O bonds. Strong, isolated carbonyl bands are typically observed in the range of 1690-1730 cm ⁻¹ .[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR spectroscopy are crucial for the structural elucidation of anthracyclines. The spectra would be complex due to the large number of protons and carbons in different chemical environments within the tetracyclic ring system and the sugar moiety. 2D NMR techniques like COSY and HMBC would be essential for complete assignment.

Experimental Protocols

Detailed experimental protocols for **Epelmycin C** are not published. However, based on the established methods for other epelmycins and anthracyclines, the following methodologies can be applied.

Isolation and Purification of Epelmycin C from Streptomyces Culture

This protocol is adapted from the methodology described for the isolation of Epelmycin E from Streptomyces violaceus.



Fermentation:

- Inoculate a suitable production medium with a culture of the Epelmycin C-producing Streptomyces strain.
- Incubate the culture under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.

Extraction:

- Separate the mycelial biomass from the culture broth by centrifugation.
- Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate.
 Repeat the extraction multiple times to ensure complete recovery of the compound.
- Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
- Chromatographic Purification:
 - Silica Gel Column Chromatography:
 - Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto a silica gel column.
 - Elute the column with a gradient of solvents with increasing polarity (e.g., a chloroform-methanol gradient) to separate the components of the crude extract.
 - Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Epelmycin C.
 - Size-Exclusion Chromatography:
 - Further purify the fractions containing Epelmycin C using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to separate compounds based on their size.
 - High-Performance Liquid Chromatography (HPLC):



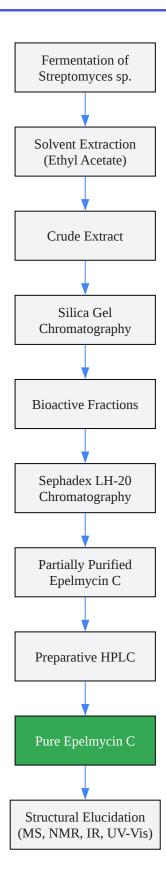
- Perform final purification using preparative reverse-phase HPLC.
- Use a suitable column (e.g., C18) and a gradient of acetonitrile in water as the mobile phase.
- Monitor the elution profile with a UV detector at the characteristic absorption wavelength of anthracyclines.
- Collect the pure peak corresponding to Epelmycin C and confirm its purity by analytical HPLC.
- Structure Elucidation:
 - Determine the structure of the purified compound using a combination of spectroscopic techniques, including Mass Spectrometry (MS), ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC).

Spectroscopic Analysis

- UV-Visible Spectroscopy: Dissolve a pure sample of **Epelmycin C** in a suitable solvent (e.g., methanol) and record the absorption spectrum over a range of 200-800 nm using a spectrophotometer.[3]
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of a solid sample of **Epelmycin C** using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[1][4]
- NMR Spectroscopy: Dissolve the purified **Epelmycin C** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and various 2D NMR spectra on a high-field NMR spectrometer.[5][6]

Mandatory Visualizations





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Caption: Experimental workflow for the isolation and characterization of **Epelmycin C**.



Biological Activity and Signaling Pathway

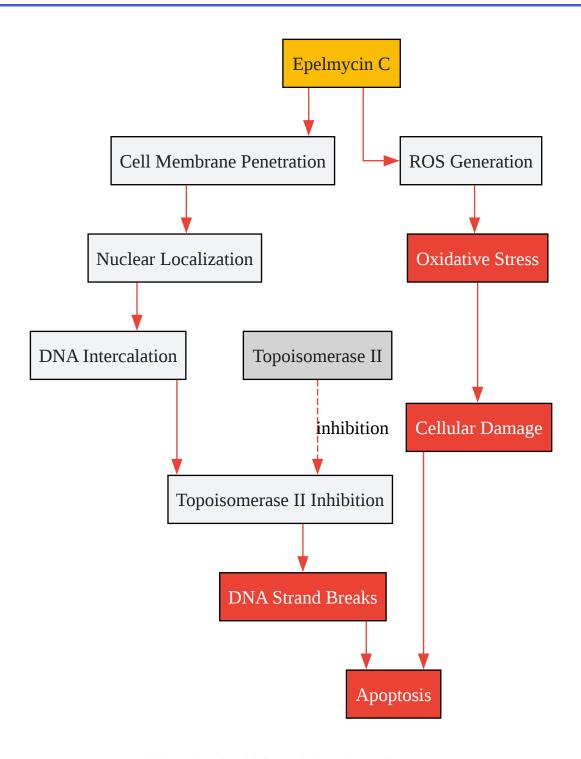
The biological activity of **Epelmycin C** has not been specifically reported. However, as an anthracycline, it is highly probable that it functions as an antitumor agent.[7] The general mechanism of action for anthracyclines involves several key cellular processes.

Presumed Mechanism of Antitumor Action

Anthracyclines exert their cytotoxic effects primarily through their interaction with DNA and the inhibition of topoisomerase II.[7][8] This leads to the induction of DNA damage and subsequent apoptosis in rapidly dividing cancer cells. Additionally, the generation of reactive oxygen species (ROS) by the quinone moiety of the anthracycline molecule contributes to cellular damage.[7]

The presumed signaling pathway for the antitumor activity of **Epelmycin C** is depicted below.





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Caption: Presumed signaling pathway for the antitumor action of **Epelmycin C**.

Conclusion

Epelmycin C represents an understudied member of the clinically significant anthracycline family of antibiotics. While specific experimental data are scarce, its presumed structural



similarity to other epelmycins allows for the inference of its physicochemical properties and biological activity. The protocols and information presented in this guide provide a framework for future research into this potentially valuable compound. Further investigation is warranted to isolate and fully characterize **Epelmycin C**, determine its precise biological activity, and evaluate its therapeutic potential.

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